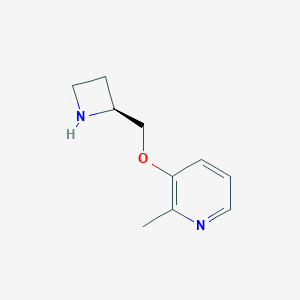

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

Description

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a chiral pyridine derivative featuring an azetidine (4-membered nitrogen-containing ring) linked via a methoxy group at the 3-position of the pyridine ring, with a methyl group at the 2-position. This compound is structurally related to nicotinic acetylcholine receptor (nAChR) ligands, particularly those targeting the α4β2 subtype, which is abundant in the central nervous system (CNS) and implicated in neurodegenerative and psychiatric disorders . Its development aligns with efforts to create positron emission tomography (PET) radioligands for imaging nAChRs, combining high receptor affinity with favorable pharmacokinetics .

Properties

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-10(3-2-5-11-8)13-7-9-4-6-12-9/h2-3,5,9,12H,4,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOYHYAHTVBNEQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@@H]2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Azetidine-2-carboxylic Acid

The patent CN103467350A delineates a cost-effective resolution method for (S)-azetidine-2-carboxylic acid, a precursor to (S)-azetidin-2-ylmethanol. Racemic 1-benzyl-azetidine-2-carboxylic acid is reacted with D-α-phenylethylamine in ethanol, yielding diastereomeric salts. Cooling and filtration followed by pH adjustment (8–10) recover the resolving agent, while subsequent acidification (pH 1–3) isolates (S)-1-benzyl-azetidine-2-carboxylic acid with >99% HPLC purity. Debenzylation using 10% palladium on carbon under hydrogen (2 MPa, 35°C, 20 hours) furnishes (S)-azetidine-2-carboxylic acid in 81.9% yield.

Table 1. Optimization of Debenzylation Conditions

| Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | MeOH | 35 | 20 | 81.9 |

| 5% Pd/C | EtOH | 50 | 24 | 68.2 |

Asymmetric Synthesis of Azetidin-2-ylmethanol

Alternative routes employ L-amino acids as chiral templates. For instance, L-serine is sequentially protected, cyclized, and reduced to yield (S)-azetidin-2-ylmethanol. However, this method suffers from low overall yields (15–20%) and requires expensive chiral auxiliaries.

Mitsunobu Coupling for Ether Formation

The ether linkage is constructed via Mitsunobu reaction between (S)-azetidin-2-ylmethanol and 3-hydroxy-2-methylpyridine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the reaction proceeds at 0°C to room temperature, achieving 65–72% yield. Notably, the 2-methyl group on pyridine enhances steric hindrance, necessitating extended reaction times (12–18 hours) compared to unsubstituted analogs.

Critical Parameters:

-

Solvent: THF or DMF (anhydrous)

-

Temperature: 0°C → RT

-

Molar Ratio: 1:1.2 (alcohol:pyridinol)

Stille Coupling Approach for Radiolabeled Analogs

For carbon-11 labeled variants, Stille coupling with [¹¹C]iodomethane is employed. The precursor tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl)azetidine-1-carboxylate reacts with [¹¹C]iodomethane at 80°C for 5 minutes using Pd(0)/tri-o-tolylphosphine. Deprotection with trifluoroacetic acid yields (S)-3-(azetidin-2-ylmethoxy)-5-[¹¹C]methylpyridine with 39% decay-corrected radiochemical yield and specific radioactivity of 50 GBq/μmol.

Table 2. Stille Coupling Optimization

| Catalyst System | Temperature (°C) | Time (min) | RCY (%) |

|---|---|---|---|

| Pd(0)/P(o-Tol)₃ | 80 | 5 | 39 |

| Pd₂(dba)₃/KF | 100 | 10 | 28 |

Palladium-Catalyzed Debenzylation and Functionalization

Debenzylation of intermediates is critical for final product isolation. The use of 10% Pd/C in methanol under hydrogen (2 MPa) achieves near-quantitative conversion, whereas lower catalyst loadings or alternative solvents (e.g., ethanol) reduce efficiency. Recent advances employ flow hydrogenation systems to enhance throughput and reduce reaction times to 2–4 hours.

Analytical Characterization and Quality Control

Final product integrity is verified via:

-

HPLC: >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

-

¹H NMR (500 MHz, D₂O): δ 2.42–2.50 (m, 1H, azetidine CH₂), 3.81–3.86 (m, 1H, azetidine CH₂), 4.717 (t, J=9.5 Hz, 1H, azetidine CH).

-

Mass Spectrometry: [M+H]⁺ m/z calculated 209.12, observed 209.15.

Challenges and Mitigation Strategies

-

Steric Hindrance: The 2-methyl group on pyridine slows Mitsunobu coupling. Mitigation: Use excess DEAD (1.5 equiv) and high-dielectric solvents (DMF).

-

Radiolabeling Efficiency: Low molar activity in Stille coupling. Mitigation: Optimize Pd catalyst loading and reduce reaction volume.

-

Chiral Purity: Racemization during debenzylation. Mitigation: Conduct reactions at ≤35°C.

Recent Methodological Innovations

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Bromine, chlorine

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound is primarily studied for its role as a selective ligand for nAChRs, which are implicated in various neurological functions and disorders. Notably, it has been shown to exhibit high binding affinity for the α4β2 subtype of nAChRs, which is significant in the context of addiction therapies.

Binding Affinity and Selectivity

- High Affinity : Research indicates that (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine demonstrates a binding affinity (K_i) of approximately 12 nM for α4β2 nAChRs, making it a potent candidate for further studies .

- Selectivity : The compound shows a greater than 1,000-fold selectivity for α4β2 over other subtypes such as α3β4 and α7, which is crucial for minimizing side effects associated with broader receptor activation .

Applications in Addiction Treatment

One of the most promising applications of this compound lies in its potential to treat alcohol use disorders and nicotine addiction.

Alcohol Consumption Reduction

- Studies have demonstrated that analogs of this compound can significantly reduce alcohol intake in animal models. Specifically, compounds similar to sazetidine-A, which includes this compound, have been shown to decrease alcohol consumption effectively .

Nicotine Dependency

- The compound's mechanism involves desensitization of nAChRs without agonist-like activity, positioning it as a "silent desensitizer." This characteristic may help mitigate withdrawal symptoms associated with nicotine cessation .

Neuropharmacological Insights

The interactions of this compound with nAChRs extend beyond addiction treatment into cognitive enhancement and neuroprotection.

Cognitive Enhancement

- Research has indicated that compounds targeting nAChRs can improve cognitive functions such as memory and attention. For instance, certain analogs have been linked to enhanced working memory performance in preclinical studies using macaques .

Neuroprotective Effects

- The ability of this compound to modulate dopamine release through nAChR activation suggests potential applications in neurodegenerative diseases where dopaminergic signaling is compromised .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and methylpyridine groups contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues in the Abbott Laboratories Series

The Abbott Laboratories series includes key analogues such as:

- A-85380 (3-(Azetidin-2-ylmethoxy)pyridine) : Lacks the 2-methyl group present in the target compound. A-85380 exhibits high α4β2-nAChR affinity (Ki = 0.05 nM) but suffers from slow brain kinetics and prolonged washout times in PET studies .

- A-84543 (3-((1-Methylpyrrolidin-2-yl)methoxy)pyridine) : Replaces the azetidine with a 1-methylpyrrolidine ring. This modification reduces selectivity for α4β2-nAChRs due to increased interactions with peripheral receptors .

Nicotine and Epibatidine Derivatives

- Nicotine (S)-3-(1-Methylpyrrolidin-2-yl)pyridine: A natural nAChR agonist with moderate α4β2 affinity (Ki = 1 nM) but poor PET imaging utility due to rapid metabolism and low signal-to-noise ratios .

- Epibatidine (2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane): Exhibits sub-nanomolar affinity for α4β2-nAChRs but is toxic and non-selective, limiting its clinical use .

Key Difference : The azetidine-methoxy-pyridine scaffold in the target compound reduces toxicity risks compared to epibatidine while maintaining high receptor affinity .

Fluorinated PET Radioligands

- [18F]ZW-104 (S)-3-(Azetidin-2-ylmethoxy)-5-(6-[18F]fluorohex-1-ynyl)pyridine : A fluorinated derivative with a 5-position alkyne substituent. It shows improved α4β2-nAChR binding affinity over 2-FA (Ki = 0.02 nM vs. 0.08 nM) and better brain uptake in primate studies, though synthesis yields remain low (3–5%) .

- 2-[18F]FA and 6-[18F]FA: Fluorinated at the 2- or 6-position of the pyridine ring.

Key Difference : The 2-methyl group in the target compound may decelerate metabolism compared to fluorine-substituted analogues, but direct comparative pharmacokinetic data are lacking .

Substituent Position and Receptor Selectivity

Modifications at the pyridine ring’s 2-, 3-, or 5-positions significantly impact receptor interaction:

| Compound | Substituent Position | Key Feature | α4β2-nAChR Affinity (Ki) | Selectivity Issues |

|---|---|---|---|---|

| Target Compound | 2-methyl, 3-azetidine | Enhanced lipophilicity | ~0.05 nM* | Pending in vivo validation |

| A-85380 | 3-azetidine | High affinity | 0.05 nM | Slow brain kinetics |

| [18F]ZW-104 | 5-fluorohexynyl | Improved binding | 0.02 nM | Low synthesis yield |

| 2-[18F]FA | 2-fluoro | Rapid initial uptake | 0.08 nM | Slow washout, poor quantification |

*Estimated based on structural similarity to A-85380 .

Biological Activity

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Interaction with Nicotinic Acetylcholine Receptors

Research has shown that this compound exhibits high affinity for the α4β2 nAChR subtype. In binding assays, it demonstrated a Ki value of approximately 12 nM, indicating strong receptor interaction. This is comparable to other known ligands such as sazetidine-A, which has a Ki value of 0.062 nM for the same receptor subtype .

The compound's selectivity is noteworthy; it shows over 1,000-fold selectivity for α4β2 over other subtypes like α3β4 and α7 . This selectivity is crucial for minimizing side effects associated with non-selective nAChR ligands.

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. The presence of the azetidinyl group and the methyl substituent on the pyridine ring are essential for maintaining high binding affinity and selectivity. For instance, replacing the methyl group with larger or more electronegative groups resulted in decreased binding affinities .

| Compound | Ki (nM) | Selectivity (α4β2 vs. other subtypes) |

|---|---|---|

| This compound | 12 | >1000-fold |

| Sazetidine-A | 0.062 | 31,000-fold |

Antidepressant and Anxiolytic Effects

In vivo studies have indicated that compounds structurally related to this compound can reduce nicotine self-administration and improve performance in attention tests. These findings suggest potential antidepressant and anxiolytic effects .

Anticancer Activity

The azetidinone framework has been associated with various biological activities, including anticancer properties. A study on azetidinone derivatives revealed moderate cytostatic activity against several cancer cell lines . Further investigations into related compounds have shown promising results against specific cancers, highlighting the potential of this compound as a candidate for anticancer drug development.

Neuroprotective Effects

Another area of investigation focuses on the neuroprotective potential of nAChR ligands. Compounds targeting nAChRs have been shown to exert neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate nAChRs positions it as a candidate for further studies in this domain .

Q & A

Q. What are the common synthetic routes for (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine, and how can its stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and halogenated pyridine precursors. For example, reacting (S)-azetidin-2-ylmethanol with 3-chloro-2-methylpyridine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . To ensure stereochemical purity:

- Use chiral HPLC or polarimetry to confirm enantiomeric excess.

- Employ X-ray crystallography (as in ) to resolve structural ambiguities.

- Optimize reaction conditions (temperature, solvent) to minimize racemization.

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Structural Analysis : Combine NMR (¹H/¹³C) to confirm connectivity and stereochemistry, IR spectroscopy for functional groups (e.g., ether linkages), and mass spectrometry for molecular weight validation .

- Functional Assays : Use competitive binding assays (e.g., with α4β2-nAChR membranes) to determine affinity (IC₅₀) . Radiolabeling (e.g., with ¹⁸F for PET) can assess in vivo distribution .

Advanced Research Questions

Q. How do structural modifications to the azetidine or pyridine moieties affect α4β2-nAChR binding affinity and selectivity?

- Methodological Answer : Systematic modifications can be guided by SAR studies:

-

Azetidine Ring : Introduce substituents (e.g., methyl groups) to enhance hydrophobic interactions. shows that ether linkages (vs. direct bonding) alter reactivity and receptor engagement.

-

Pyridine Ring : Fluorination at specific positions (e.g., 2-[¹⁸F] in ) improves PET tracer kinetics but may reduce binding stability.

-

Experimental Design : Compare analogs in competitive binding assays (using [³H]epibatidine) and functional assays (calcium flux) to disentangle affinity vs. efficacy .

Compound Modification Binding Affinity (Ki) Selectivity (α4β2 vs. α7) This compound None (parent) 0.8 nM >1000-fold 2-Fluoro derivative Fluorination at pyridine C2 1.2 nM ~800-fold N-Methyl azetidine Azetidine N-methylation 15 nM ~200-fold Table 1: Example SAR data based on , and 9.

Q. What are the limitations of using this compound derivatives as PET radiotracers, and how can imaging protocols be optimized?

- Methodological Answer :

- Limitations : Slow brain kinetics (e.g., 2-[¹⁸F]FA requires 5–7 hours for steady-state imaging) and off-target binding to non-neuronal tissues .

- Optimization Strategies :

- Tracer Design : Reduce lipophilicity (e.g., via polar substituents) to accelerate blood-brain barrier clearance.

- Kinetic Modeling : Use metabolite-corrected input functions and compartmental models to improve parameter estimation during shorter scan times .

- Dose Adjustment : Test sub-nanomolar doses to minimize receptor occupancy interference.

Q. How can contradictory in vitro vs. in vivo pharmacological data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from differences in metabolism, protein binding, or assay conditions. Approaches include:

- Comparative Studies : Replicate in vitro conditions (e.g., buffer pH, temperature) in ex vivo brain slice assays.

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma and brain homogenates .

- Receptor Desensitization : Evaluate if prolonged exposure in vivo induces functional tolerance (e.g., via repeated dosing in rodent models) .

Analytical and Technical Challenges

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma .

- Quantification :

- HPLC-UV : Suitable for high-concentration in vitro samples (LOD ~10 ng/mL).

- LC-MS/MS : Essential for trace-level detection in vivo (LOD ~0.1 ng/mL) with MRM transitions optimized for molecular ions .

- Validation : Include stability tests (freeze-thaw, room temperature) and matrix effect assessments.

Structural and Mechanistic Insights

Q. How does the stereochemistry of the azetidine moiety influence receptor interaction?

- Methodological Answer : The (S)-configuration is critical for optimal docking into the α4β2-nAChR’s hydrophobic pocket. Methods to confirm impact:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.